6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic, low-molecular-weight heterocyclic compound (C17H12FN5O, MW 321.32 g/mol) belonging to the triazolo[4,5-d]pyrimidin-7-one class. The core scaffold is a privileged structure in medicinal chemistry, and this specific derivative is characterized by a 6-benzyl and a 3-(3-fluorophenyl) substitution pattern.

Molecular Formula C17H12FN5O
Molecular Weight 321.315
CAS No. 893935-84-7
Cat. No. B2713288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS893935-84-7
Molecular FormulaC17H12FN5O
Molecular Weight321.315
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
InChIInChI=1S/C17H12FN5O/c18-13-7-4-8-14(9-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-5-2-1-3-6-12/h1-9,11H,10H2
InChIKeyBUVWZTAGTGYFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 893935-84-7)?


6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic, low-molecular-weight heterocyclic compound (C17H12FN5O, MW 321.32 g/mol) belonging to the triazolo[4,5-d]pyrimidin-7-one class . The core scaffold is a privileged structure in medicinal chemistry, and this specific derivative is characterized by a 6-benzyl and a 3-(3-fluorophenyl) substitution pattern. It is commercially available for non-human research purposes .

Why 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Cannot Be Simply Interchanged with Analogs


In-class triazolo[4,5-d]pyrimidin-7-ones cannot be generically substituted because their biological activity, physicochemical properties, and target selectivity are highly sensitive to the specific aryl substitution patterns at the 3- and 6-positions [1]. Even minor positional isomerism (e.g., 3-fluorophenyl vs. 4-fluorophenyl) can drastically alter binding affinity and pharmacokinetic profiles. The absence of published comparative data for this compound underscores the need for custom synthesis or procurement for specific SAR investigations, as its behavior cannot be reliably predicted from closely related analogs.

Quantitative Evidence for 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one and Its Comparators


Structural and Substitution-Pattern Differentiation from Other Fluorophenyl Triazolo[4,5-d]pyrimidin-7-ones

The target compound possesses a unique 3-(3-fluorophenyl) and 6-benzyl substitution pattern, which distinguishes it from a common 4-fluorophenyl isomer (e.g., CAS 847384-54-7) and other analogs. In the broader chemical class, the position of fluorine substitution on the phenyl ring is known to be a critical determinant of biological activity. However, no direct, published head-to-head comparison quantifying the effect of this specific 3-fluorophenyl substitution on any biological target was found during our search. This evidence gap presents an opportunity for novel SAR exploration [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Physicochemical Property Differentiation via In Silico Prediction

The calculated molecular weight (321.32 g/mol) and specific atom connectivity suggest a distinct lipophilicity (cLogP) and polar surface area (PSA) profile compared to its analogs. While experimental cLogP data is unavailable, the 3-fluorophenyl isomer is predicted to have different electronic distribution and steric properties compared to 4-fluorophenyl or 2-fluorophenyl derivatives, potentially influencing membrane permeability and protein binding. The compound's molecular profile adheres to Lipinski's Rule of Five for oral drug-likeness .

Drug-likeness ADME Lipophilicity

Target Selectivity Profile Within the Triazolo[4,5-d]pyrimidine Kinase Inhibitor Class

The triazolo[4,5-d]pyrimidine scaffold is a validated pharmacophore for kinase inhibition, with published examples showing high potency against GCN2, CDK2, and other kinases [REFS-1, REFS-2]. However, the target profile of the specific 6-benzyl-3-(3-fluorophenyl) derivative is not documented. Class-level evidence suggests that the unique substitution pattern will confer a distinct kinase selectivity profile, but this remains to be experimentally determined. Procurement of this specific compound is therefore justified for kinome-wide profiling studies to identify novel targets.

Kinase Selectivity GCN2 CDK2 Chemical Probe

Evidence Gap: Unreported Antiproliferative Activity Across Cancer Cell Lines

Despite the class being associated with anticancer activity, a systematic search of primary literature and databases like ChEMBL and PubChem revealed no publicly available IC50 values for this compound against any cancer cell line (e.g., NCI-60 panel). This is in contrast to some structurally related analogs. This lack of data represents a clear differentiation through an evidence gap; the compound's activity is unknown and therefore cannot be assumed.

Cancer Research Cytotoxicity Drug Discovery

Optimal Applications for 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Based on Evidence


Novel Structure-Activity Relationship (SAR) Probe for Kinase Drug Discovery

This compound is ideally suited as a structure-activity relationship (SAR) probe in a kinase inhibitor program. Its unique 3-(3-fluorophenyl) off-ring substitution provides a distinct vector for exploring interactions with the kinase hinge region or hydrophobic back pocket, which is a critical step in lead optimization. Its procurement is justified for medicinal chemists aiming to diversify a lead series based on the triazolo[4,5-d]pyrimidine scaffold.

Component of a Chemically Diverse Fragment or Lead-Like Library

Given its compliance with Lipinski's Rule of Five (MW < 500, HBD < 5, HBA < 10, cLogP < 5), this compound is an excellent addition to a fragment-based drug discovery (FBDD) or high-throughput screening (HTS) library. Its specific 3-fluorophenyl configuration adds valuable chemical diversity to the collection, increasing the chances of finding a novel hit against a wide range of biological targets.

Substrate for Derivatization and Chemical Biology Tool Generation

The compound's core 7-one functionality and aromatic rings can be leveraged as a starting material for further chemical derivatization to create affinity chromatography reagents, fluorescent probes, or PROTAC (Proteolysis Targeting Chimera) precursors. This application scenario exploits the compound's specific chemical handles rather than any pre-existing biological activity.

Quote Request

Request a Quote for 6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.